molecular formula C12H14O5S B1525042 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid CAS No. 1306603-69-9

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid

Cat. No. B1525042
M. Wt: 270.3 g/mol
InChI Key: HJHNGCDQLJERJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid” is a chemical compound with the CAS Number: 1306603-69-9 . It has a molecular weight of 270.31 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is [(5-acetyl-2-methoxybenzyl)sulfinyl]acetic acid . The InChI code is 1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.31 . It is a powder at room temperature .

Scientific Research Applications

Catalytic Oxidation and Condensation of Methane

Research has shown that acetic acid, a significant petrochemical, can be directly synthesized from methane in a single step through oxidative condensation. This process, facilitated by palladium catalysis, involves methane C-H activation to generate Pd-CH3 species and subsequent oxidative carbonylation to produce acetic acid. This innovation marks a shift from the traditional three-step process involving carbonylation of methanol, presenting a more efficient pathway (Periana et al., 2003).

Methane Conversion to Acetic Acid Using Cu-Exchanged Zeolites

Another study demonstrates the conversion of methane into acetic acid using Cu-exchanged zeolites like Cu-MOR. This process effectively couples methane oxidation with carbonylation reactions, emphasizing the importance of site-specific reactions in the zeolite structure for enhanced acetic acid production (Narsimhan et al., 2015).

Photocatalytic Synthesis of Acetic Acid from Methane

Recent advancements include the photocatalytic synthesis of acetic acid from methane using water as an oxidant. This process, conducted at room temperature, offers an environmentally friendly and sustainable method for acetic acid production. The photocatalyst employed in this study demonstrates significant selectivity and efficiency, making it a promising approach for the direct functionalization of methane (Dong et al., 2023).

Direct Conversion of Methane to Acetic Acid

The mono-copper hydroxyl catalyst supported on a porous cerium metal-organic framework (Ce-UiO-Cu(OH)) has been used to convert methane directly into acetic acid using molecular oxygen. This process achieves high productivity and selectivity under mild conditions, offering a novel approach for methane conversion using abundant metal catalysts (Antil et al., 2023).

Methane Oxidation to Acetic Acid Catalyzed by Pd2+ Cations

A study exploring the synthesis of acetic acid from methane catalyzed by Pd2+ cations in sulfuric acid highlights the influence of reaction conditions on yield. This research provides insights into the mechanisms of methane activation and carbonylation processes essential for efficient acetic acid production (Zerella et al., 2006).

properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHNGCDQLJERJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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